molecular formula C7H13BrN4 B1523781 4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine CAS No. 1249544-10-2

4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine

Cat. No.: B1523781
CAS No.: 1249544-10-2
M. Wt: 233.11 g/mol
InChI Key: MBYMRAYOLYSIQF-UHFFFAOYSA-N
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Description

4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine is an organic compound with the molecular formula C7H13BrN4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine typically involves the bromination of a pyrazole precursor followed by the introduction of the dimethylaminoethyl group. One common method is the bromination of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific electronic or photophysical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine: Lacks the bromine atom, which may affect its reactivity and binding properties.

    4-chloro-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.

    4-iodo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine: Contains an iodine atom, which can influence its chemical behavior and interactions.

Uniqueness

4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity in biological systems, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-bromo-1-[2-(dimethylamino)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrN4/c1-11(2)3-4-12-5-6(8)7(9)10-12/h5H,3-4H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYMRAYOLYSIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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